E3 Ligase Ligand-Linker Conjugates 22 is a specialized compound designed for research applications, particularly in the field of targeted protein degradation. This compound incorporates a ligand based on Pomalidomide that targets cereblon, an E3 ubiquitin ligase, and utilizes a four-unit polyethylene glycol linker. The primary function of this conjugate is to facilitate the development of proteolysis-targeting chimeras, commonly known as PROTACs, which are innovative tools for modulating protein levels in cells by harnessing the ubiquitin-proteasome system.
The compound is cataloged under the identifier GC32903 and has a unique CAS number of 2225940-52-1. It is primarily available for research purposes and is not intended for clinical use or human consumption . The product has been cited in various reputable scientific papers, indicating its relevance in ongoing research concerning cancer treatments and other biological applications .
E3 Ligase Ligand-Linker Conjugates 22 falls under the category of small-molecule compounds specifically designed for use in targeted protein degradation strategies. It is classified as a PROTAC component due to its structural design, which allows it to link an E3 ligase with a protein of interest, thereby facilitating their interaction and subsequent degradation .
The synthesis of E3 Ligase Ligand-Linker Conjugates 22 involves several key steps that ensure the effective coupling of the cereblon ligand and the polyethylene glycol linker. The synthesis typically employs techniques such as:
The synthesis process must optimize several parameters including:
E3 Ligase Ligand-Linker Conjugates 22 features a unique molecular architecture consisting of:
The molecular formula and structural data can be derived from its CAS number (2225940-52-1), although specific crystallographic data may not be publicly available due to its proprietary nature. The conjugate's design allows it to adopt conformations that facilitate optimal binding interactions within cellular environments .
The primary chemical reaction involving E3 Ligase Ligand-Linker Conjugates 22 is its interaction with target proteins via cereblon-mediated ubiquitination. This process can be summarized as follows:
This mechanism relies on precise molecular interactions facilitated by the linker’s length and chemical properties, which must be optimized for effective degradation outcomes .
The mechanism of action for E3 Ligase Ligand-Linker Conjugates 22 involves:
This catalytic mechanism distinguishes PROTACs from traditional inhibitors, allowing for more dynamic control over protein levels without permanent inhibition .
E3 Ligase Ligand-Linker Conjugates 22 is characterized by:
Key chemical properties include:
E3 Ligase Ligand-Linker Conjugates 22 has significant potential applications in scientific research, particularly in:
The ubiquitin-proteasome system represents the primary pathway for controlled intracellular protein degradation in eukaryotic cells. This sophisticated process involves a sequential enzymatic cascade: E1 ubiquitin-activating enzymes activate ubiquitin in an ATP-dependent manner; E2 ubiquitin-conjugating enzymes accept the activated ubiquitin; and E3 ubiquitin ligases execute substrate recognition and facilitate ubiquitin transfer to specific target proteins. Polyubiquitinated substrates are subsequently recognized and degraded by the 26S proteasome complex. The human genome encodes over 600 E3 ligases, which confer specificity to the UPS by recognizing distinct substrate proteins through specialized binding domains. Targeted protein degradation (TPD) technologies, particularly proteolysis-targeting chimeras (PROTACs), exploit this endogenous machinery by artificially redirecting E3 ligase activity toward disease-relevant proteins, enabling the elimination of targets traditionally considered "undruggable" by conventional occupancy-based inhibitors [1] [3] [10].
PROTAC technology has undergone transformative evolution since its conceptual inception in 2001. First-generation PROTACs utilized peptide-based E3 ligands with limited cell permeability and stability. The pivotal transition to drug-like small molecule degraders occurred following the identification of non-peptidic E3 ligands, notably for VHL and CRBN. These molecules consist of three fundamental elements: a target protein-binding warhead, an E3 ligase-recruiting ligand, and a chemical linker connecting both moieties. PROTACs function catalytically by inducing ternary complex formation between the target protein and E3 ligase, facilitating target ubiquitination and proteasomal degradation before being released for subsequent cycles. This catalytic mechanism enables sub-stoichiometric activity, potentially reducing dosing requirements compared to traditional inhibitors. Furthermore, PROTACs demonstrate efficacy against targets with shallow binding pockets and can overcome resistance mutations affecting inhibitor binding [1] [3] [10].
Table 1: Key Advantages of PROTACs over Traditional Small-Molecule Inhibitors
Property | Traditional Inhibitors | PROTAC Degraders | Functional Impact |
---|---|---|---|
Mechanism | Occupancy-driven | Event-driven (catalytic) | Sustained effects beyond pharmacokinetics |
Target Scope | Enzymes/receptors with defined pockets | Proteins of any functional class (scaffolds, regulators) | Addresses "undruggable" proteome |
Resistance | Vulnerable to mutations increasing affinity/expression | Degradation circumvents compensatory overexpression | Potential durability in clinical settings |
Dosing | Sustained high exposure required | Sub-stoichiometric activity | Lower systemic exposure possible |
Selectivity | Binds orthosteric sites with homology | Depends on ternary complex interface | Enhanced selectivity despite warhead promiscuity |
Among the extensive repertoire of human E3 ligases, cereblon (CRBN) has emerged as the predominant recruiter in PROTAC design due to several pharmacological advantages. CRBN exhibits ubiquitous tissue expression, facilitating broad therapeutic applicability. Critically, it possesses a highly ligandable binding pocket accommodating diverse glutarimide-derived compounds with favorable drug-like properties. Clinically validated CRBN modulators like thalidomide, lenalidomide, and pomalidomide provide established safety profiles, accelerating PROTAC translation. The structural plasticity of the CRBN-ligand complex enables the recruitment of diverse neo-substrates, expanding the scope of degradable targets. Consequently, over 70% of reported PROTACs employ CRBN-recruiting ligands, significantly outpacing utilization of VHL, IAP, or MDM2 ligands. This prevalence is further reinforced by clinical PROTAC candidates like ARV-471 (ER degrader) and CC-94676 (AR degrader), which leverage CRBN recruitment [2] [3] [5].
The CRBN ligand-binding domain (CULT domain) undergoes significant conformational rearrangement upon ligand binding, transitioning from a partially disordered state to a structured β-hairpin conformation. This domain features a tri-tryptophan cage (Trp380, Trp386, and Trp400 in human CRBN) forming a hydrophobic pocket that recognizes the glutarimide or uracil pharmacophore through conserved hydrogen bonds: the ligand's imide nitrogen (position c) engages the backbone carbonyl of Trp380, while the carbonyl oxygen (position d) interacts with the backbone amide of Trp386. Ligands protrude from this pocket with their substituents influencing neosubstrate specificity by modulating the surface topology for protein-protein interactions. Minimal structural requirements for CRBN binding include a cyclic imide (5- or 6-membered) with at least one carbonyl group; 5-membered imides exhibit superior affinity. Derivatives optimized for PROTAC development incorporate linker attachment points at positions orthogonal to these critical binding interactions [2] [5] [7].
Table 2: Common Cereblon-Binding Ligands and Linker Attachment Vectors in PROTACs
Ligand Core | Representative Derivatives | Primary Attachment Point | Affinity Range (Kd/IC50) | Key Applications |
---|---|---|---|---|
Pomalidomide | Conjugate 22, CC-885 analogs | N-alkylation (piperidine N), C4-position | 50-250 nM | BRD4, BTK, IRAK4 degraders |
Lenalidomide | Hydrolyzed/alkylated derivatives | C4-amino group, N-alkylation | 100-500 nM | FLT-3, ALK degraders |
4-Hydroxythalidomide | Alkyl/ether-linked conjugates | Phenolic oxygen (O-alkylation) | 200 nM-1 µM | Tau, FKBP12 degraders |
Thalidomide | Direct alkyl tethers | Glutarimide nitrogen | 1-10 µM | Early BET degraders |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1